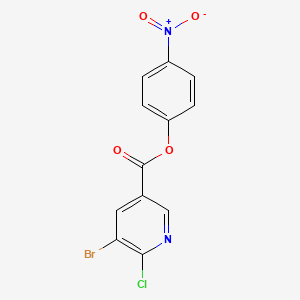
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrophenyl group, a bromine atom, and a chlorine atom attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate typically involves the following steps:
Bromination and Chlorination: The bromine and chlorine atoms are introduced to the pyridine ring through halogenation reactions. This can be done using bromine and chlorine gas or their respective halogenating agents.
Esterification: The carboxylic acid group on the pyridine ring is esterified with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Boronic acids or esters with palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 4-aminophenyl 5-bromo-6-chloropyridine-3-carboxylate.
Coupling: Formation of biaryl compounds.
科学研究应用
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the halogen atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
Uniqueness
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
143157-03-3 |
|---|---|
分子式 |
C12H6BrClN2O4 |
分子量 |
357.54 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H6BrClN2O4/c13-10-5-7(6-15-11(10)14)12(17)20-9-3-1-8(2-4-9)16(18)19/h1-6H |
InChI 键 |
QKQUBFDOGVTTHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC(=C(N=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


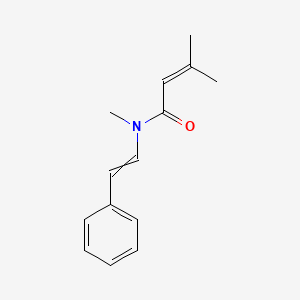
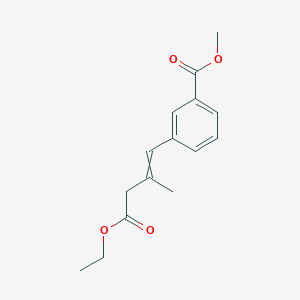
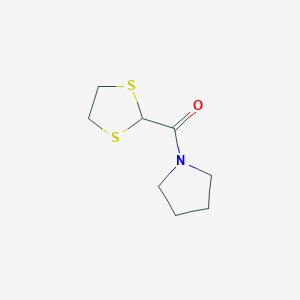
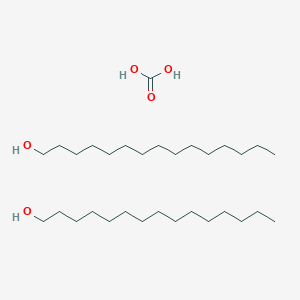
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
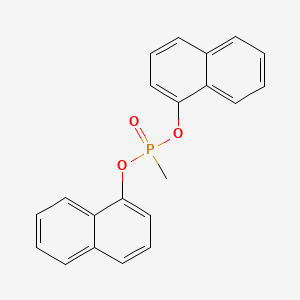
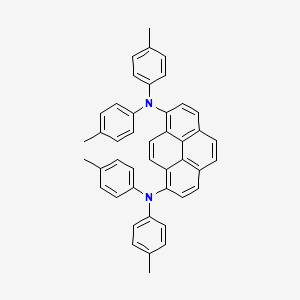

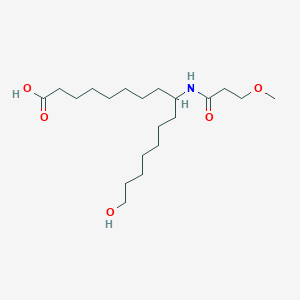
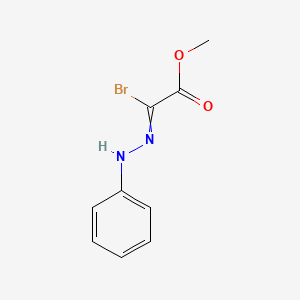
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
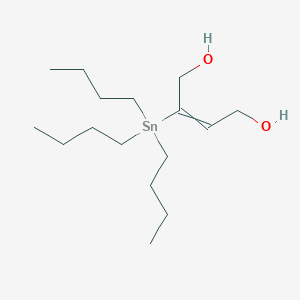
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
